3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Overview
Description
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a heterocyclic compound that belongs to the benzodiazepine family. This compound is known for its potential use in pharmaceuticals and laboratory experiments. It is also recognized as a gamma-aminobutyric acid (GABA) modulator, which means it affects the GABA receptor-ionophore complex.
Biochemical Analysis
Biochemical Properties
3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is known to interact with gamma-aminobutyric acid (GABA) receptors . It does not act as an agonist or antagonist but does affect the GABA receptor-ionophore complex . GABA-A receptors appear to have at least three allosteric sites at which modulators act .
Cellular Effects
The compound has been found in INS-1 cells, a rat insulinoma cell line
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known to modulate GABA receptors, which could lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an o-phenylenediamine derivative with a suitable diketone. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the benzodiazepine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized benzodiazepine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various benzodiazepine derivatives.
Biology: The compound is studied for its effects on GABA receptors and its potential as a GABA modulator.
Medicine: Research explores its potential therapeutic applications, including its use as an anxiolytic or anticonvulsant.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with the GABA receptor-ionophore complex. It acts as a GABA modulator, affecting the frequency of chloride channel opening. This modulation can enhance the inhibitory effects of GABA, leading to potential anxiolytic and anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
- 4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Uniqueness
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific methyl substitution, which can influence its chemical properties and biological activity. This substitution may affect its binding affinity to GABA receptors and its overall pharmacological profile .
Properties
IUPAC Name |
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-9(13)12-8-5-3-2-4-7(8)10(14)11-6/h2-6H,1H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJONQULKOKMKBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347731 | |
Record name | 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24919-37-7 | |
Record name | 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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